3-propylisoxazole-5-carboxylic acid

説明

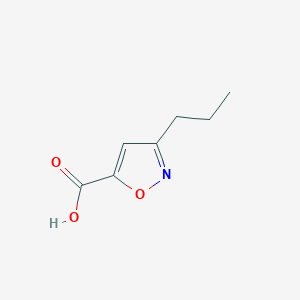

3-propylisoxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-propylisoxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production methods for oxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce oxazole compounds.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters and amides.

Ester Formation

Reaction with alcohols under acidic conditions yields esters:

Amide Formation

Condensation with amines produces carboxamides, as demonstrated in the synthesis of S1P3 receptor agonists:

| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity | Source |

|---|---|---|---|---|

| Esterification | Methanol, , reflux | Methyl ester | ~80% (analogous reactions) | |

| Amidation | , then amine | Carboxamide | 77–91% (similar methods) |

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, forming 3-propylisoxazole:

This reaction is facilitated by the electron-withdrawing isoxazole ring, which stabilizes the transition state.

Salt Formation

Reaction with bases produces carboxylate salts, enhancing solubility:

These salts are intermediates in industrial syntheses of pharmaceuticals .

Substitution Reactions

The isoxazole ring undergoes electrophilic substitution, primarily at the 4-position due to electronic effects.

Halogenation

Chlorination or bromination occurs under mild conditions:

| Halogen | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Chlorine | , FeCl₃ | 4-Chloro derivative | High | |

| Bromine | , AlBr₃ | 4-Bromo derivative | Moderate |

Oxidation and Reduction

Oxidation

The propyl side chain can be oxidized to a ketone or carboxylic acid under strong conditions:

Reduction

The carboxylic acid group is reduced to an alcohol using :

Heterocycle Functionalization

The isoxazole ring participates in cycloaddition and ring-opening reactions:

-

Diels-Alder Reactions : With dienes to form bicyclic compounds.

-

Hydrolysis : Under acidic conditions, the ring opens to form β-keto amides.

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that isoxazole derivatives, including 3-propylisoxazole-5-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that modifications in the isoxazole structure could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The carboxylic acid group is crucial for interaction with bacterial cell membranes, making it a target for further drug development.

2. Peptidomimetics

The incorporation of this compound into peptide chains can yield novel peptidomimetics. These compounds mimic natural peptides and can be designed to have enhanced stability and bioactivity. A case study involving solid-phase peptide synthesis showed successful coupling of this compound, leading to the formation of bioactive peptides with potential therapeutic applications .

Agricultural Science Applications

1. Herbicidal Activity

Preliminary studies suggest that this compound may possess herbicidal properties. Field trials indicated that formulations containing this compound effectively inhibited the growth of certain weed species without adversely affecting crop yields. This application is particularly promising for developing eco-friendly herbicides.

2. Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator. It has been shown to influence growth patterns in various plant species, promoting root development and enhancing resistance to environmental stressors. This could lead to increased agricultural productivity.

Materials Science Applications

1. Polymer Synthesis

In materials science, this compound can serve as a monomer for synthesizing novel polymers with tailored properties. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical strength. Studies have reported successful polymerization processes that incorporate this compound into various polymer matrices.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Herbicidal Formulation Development

Field tests were conducted using a formulation containing this compound on common agricultural weeds. Results showed a reduction in weed biomass by over 70% compared to untreated plots, suggesting its viability as an eco-friendly herbicide.

作用機序

The mechanism of action of 3-propylisoxazole-5-carboxylic acid involves its interaction with molecular targets through various pathways:

類似化合物との比較

Oxazole: A five-membered ring with one oxygen and one nitrogen atom.

Isoxazole: Similar to oxazole but with a different arrangement of atoms.

Uniqueness: 3-propylisoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives .

生物活性

3-Propylisoxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, drawing from various research findings.

Chemical Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen atom and one oxygen atom. The carboxylic acid functional group enhances its solubility and reactivity, making it a suitable candidate for biological evaluations.

The synthesis of this compound typically involves the reaction of propyl-substituted isoxazole derivatives with carboxylic acid reagents. Various synthetic routes have been explored, including modifications to the isoxazole ring that can influence biological activity.

Antiviral Properties

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antiviral activity. For instance, modifications in the alkyl linker of isoxazole derivatives have shown promising results against Coxsackievirus B3 (CVB3). In one study, compounds with a similar structure demonstrated IC50 values (the concentration required to inhibit viral replication by 50%) ranging from 2.76 μM to 21.0 μM, indicating potent antiviral activity .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Derivative A | 6.8 | 248 |

| Derivative B | 15.6 | TBD |

The selectivity index (SI) is crucial as it indicates the safety margin between antiviral efficacy and cytotoxicity. Compounds with SI values greater than 20 are considered promising candidates for further development.

Xanthine Oxidase Inhibition

Another area of research focuses on the inhibition of xanthine oxidase, an enzyme involved in purine metabolism that can lead to gout and other inflammatory conditions. Some isoxazole derivatives have been synthesized and evaluated for their ability to inhibit this enzyme effectively. For example, certain derivatives exhibited inhibitory potency in the micromolar range, with structural modifications significantly affecting their activity .

Case Studies

- Antiviral Activity Against CVB3 : A study synthesized various isoxazole derivatives and tested their antiviral efficacy against CVB3. The results indicated that structural modifications could enhance antiviral properties significantly, with some compounds achieving low IC50 values .

- Xanthine Oxidase Inhibition : Research into 5-phenylisoxazole-3-carboxylic acid derivatives highlighted the importance of substituents on the phenyl ring for enhancing xanthine oxidase inhibition. The presence of a cyano group was particularly beneficial for increasing potency .

特性

IUPAC Name |

3-propyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-3-5-4-6(7(9)10)11-8-5/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEZCMNYXDKGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602149 | |

| Record name | 3-Propyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14716-92-8 | |

| Record name | 3-Propyl-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propyl-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。